molecular formula C12H7F3O B3059806 4-(2,5-Difluorophenyl)-2-fluorophenol CAS No. 1261995-92-9

4-(2,5-Difluorophenyl)-2-fluorophenol

Cat. No.: B3059806
CAS No.: 1261995-92-9
M. Wt: 224.18
InChI Key: DJGPWEIORWRIJM-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-fluorophenol (CAS 1261995-92-9) is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms: one at the ortho position (C2) of the phenol ring and a 2,5-difluorophenyl group at the para position (C4) . Its molecular formula is C₁₂H₇F₃O, with a molar mass of 224.18 g/mol. This compound belongs to a class of fluorophenol derivatives widely investigated for applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing and steric effects imparted by fluorine substituents.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGPWEIORWRIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684235
Record name 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-92-9
Record name 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-2-fluorophenol typically involves the fluorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenyl ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, solubility, and reactivity of fluorophenols are highly sensitive to the number and positions of fluorine atoms. Below is a comparative analysis of 4-(2,5-Difluorophenyl)-2-fluorophenol with its structural analogs:

Structural Isomers with Varying Fluorine Substitution Patterns

Compound Name CAS Number Molecular Formula Fluorine Substitution Pattern Key Differences vs. This compound
This compound 1261995-92-9 C₁₂H₇F₃O Phenol: C2-F; Phenyl: C2-F, C5-F Reference compound
4-(2,3-Difluorophenyl)-2-fluorophenol 1261765-47-2 C₁₂H₇F₃O Phenol: C2-F; Phenyl: C2-F, C3-F Increased steric hindrance at phenyl C3; altered electronic effects
4-(3,5-Difluorophenyl)-2-fluorophenol 1261950-48-4 C₁₂H₇F₃O Phenol: C2-F; Phenyl: C3-F, C5-F Symmetric fluorine placement on phenyl; enhanced acidity due to para-F resonance
Key Observations:

The 2,3-difluorophenyl isomer (CAS 1261765-47-2) introduces closer proximity of fluorine atoms, increasing steric crowding and possibly reducing solubility in polar solvents . The 3,5-difluorophenyl isomer (CAS 1261950-48-4) exhibits symmetry, which may improve crystallinity and thermal stability .

Reactivity in Synthesis :

  • Fluorine at the phenyl C2 position (common in all isomers) directs electrophilic substitution reactions to the less hindered C5 position. However, the presence of additional fluorine in the phenyl ring (e.g., C3 in 2,3-difluoro analogs) may further deactivate the ring toward reactions like Suzuki coupling .

Comparison with Non-Phenol Fluorophenyl Derivatives

  • The nitrile group enhances polarity, contrasting with the hydroxyl group in fluorophenols .
  • 4-(2,5-Difluorophenyl)oxazolidin-2-one (CAS 1496653-22-5): The oxazolidinone ring introduces hydrogen-bonding capacity, making it more suitable as a pharmacophore in antimicrobial agents compared to phenolic derivatives .

Biological Activity

4-(2,5-Difluorophenyl)-2-fluorophenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and its implications in therapeutic applications, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activities and influence cellular signaling pathways, which can affect various metabolic processes essential for cell survival and proliferation.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For example, it has been suggested that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism.
  • Receptor Modulation : Similar compounds have shown the ability to target fibroblast growth factor receptor 1 (FGFR1), influencing pathways related to cell growth and differentiation.

This compound exhibits several noteworthy biochemical properties:

  • Stability : The compound remains stable under standard laboratory conditions but may degrade over time, impacting its biological activity.
  • Hydrogen Bonding : The presence of fluorine atoms enhances its ability to form hydrogen bonds with target proteins, facilitating interactions that alter enzymatic activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including N. gonorrhoeae, at minimal inhibitory concentrations (MIC) as low as 0.9 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating gene expression and affecting signaling pathways involved in cell survival.

Study on Anticancer Activity

In a study examining the effects of fluorinated phenolic compounds on cancer cells, this compound demonstrated a capacity to inhibit cell proliferation in vitro. The mechanism involved the modulation of kinase activity, which is crucial for cell signaling and growth regulation .

CompoundActivityMechanism
This compoundAnticancerInhibition of kinase signaling
5-(2,5-Difluorophenyl)-2-fluorophenolAntimicrobialInhibition of N. gonorrhoeae growth

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of this compound. Factors such as solubility and metabolic stability play critical roles in determining its efficacy as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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